REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH3:11])[C:3]=1[CH:4]=[O:5].[CH3:12][Li].[Cl-].[NH4+]>O1CCCC1>[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH3:11])[C:3]=1[CH:4]([OH:5])[CH3:12] |f:2.3|
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Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C(=CC=C1)OC
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Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same temperature for 1 hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Then the mixture was stirred at room temperature for 30minutes
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Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with diethyl ether
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Type
|
WASH
|
Details
|
The extract was washed with water and brine successively
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC=C1)OC)C(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.45 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |